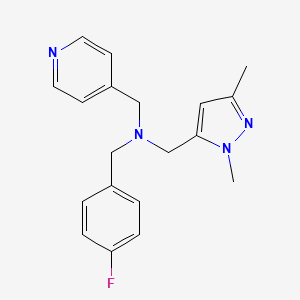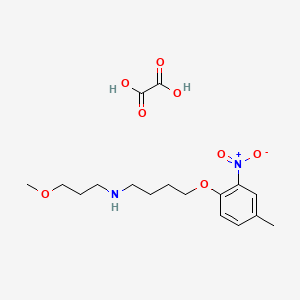![molecular formula C14H18N4 B4004771 1-[3-(1,2,4-triazol-4-yl)propyl]-3,4-dihydro-2H-quinoline](/img/structure/B4004771.png)
1-[3-(1,2,4-triazol-4-yl)propyl]-3,4-dihydro-2H-quinoline
Descripción general
Descripción
1-[3-(1,2,4-Triazol-4-yl)propyl]-3,4-dihydro-2H-quinoline is a heterocyclic compound that combines the structural features of quinoline and triazole. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both quinoline and triazole moieties in its structure imparts unique chemical and biological properties.
Aplicaciones Científicas De Investigación
1-[3-(1,2,4-Triazol-4-yl)propyl]-3,4-dihydro-2H-quinoline has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound exhibits biological activity, making it a candidate for drug discovery and development.
Medicine: Due to its biological properties, it is being investigated for therapeutic applications, including the treatment of infectious diseases and cancer.
Métodos De Preparación
The synthesis of 1-[3-(1,2,4-triazol-4-yl)propyl]-3,4-dihydro-2H-quinoline typically involves multi-step synthetic routes. One common method involves the reaction of 3,4-dihydro-2H-quinoline with 1,2,4-triazole derivatives under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-[3-(1,2,4-Triazol-4-yl)propyl]-3,4-dihydro-2H-quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline N-oxides, while substitution reactions can produce a variety of triazole-substituted derivatives.
Mecanismo De Acción
The mechanism of action of 1-[3-(1,2,4-triazol-4-yl)propyl]-3,4-dihydro-2H-quinoline involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing their activity. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death in cancer cells . The compound’s antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in bacteria and fungi.
Comparación Con Compuestos Similares
1-[3-(1,2,4-Triazol-4-yl)propyl]-3,4-dihydro-2H-quinoline can be compared with other similar compounds, such as:
1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities, including antimicrobial and anticancer properties.
Quinoline derivatives: Compounds like quinine and chloroquine, which also contain the quinoline moiety, are well-known for their antimalarial activity.
The uniqueness of this compound lies in its combined structure, which allows it to exhibit a broader range of activities and applications compared to compounds containing only one of the moieties.
Propiedades
IUPAC Name |
1-[3-(1,2,4-triazol-4-yl)propyl]-3,4-dihydro-2H-quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c1-2-7-14-13(5-1)6-3-9-18(14)10-4-8-17-11-15-16-12-17/h1-2,5,7,11-12H,3-4,6,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMSTCXQUFKBDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CCCN3C=NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl 2-[2-[2-(4-chlorophenyl)sulfanylethoxy]ethyl]propanedioate](/img/structure/B4004695.png)
![2-[bis(1H-indol-3-yl)methyl]-6-ethoxyphenol](/img/structure/B4004703.png)
![N'-[2-(4-bromo-2-methylphenoxy)ethyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4004705.png)
![N-[2-(1-bromonaphthalen-2-yl)oxyethyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4004707.png)
![2-METHYL-7-{[4-(PROPAN-2-YL)PHENYL][(PYRIDIN-2-YL)AMINO]METHYL}QUINOLIN-8-OL](/img/structure/B4004711.png)
![N-[1-(4-bromophenyl)ethyl]-2,2-diphenylacetamide](/img/structure/B4004715.png)
![1-[2-[2-(4-Bromo-2-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid](/img/structure/B4004729.png)
![3-[3-(4-methoxy-2-prop-2-enylphenoxy)propyl]quinazolin-4-one](/img/structure/B4004732.png)
![N-[2-[2-(3-ethylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid](/img/structure/B4004735.png)

![2-[(1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-(2-NITROPHENYL)ACETAMIDE](/img/structure/B4004757.png)
![1-[4-(2-allyl-6-methoxyphenoxy)butyl]-1H-imidazole oxalate](/img/structure/B4004764.png)
![N-[2-(3,4-dichlorophenoxy)ethyl]butan-1-amine;oxalic acid](/img/structure/B4004782.png)

